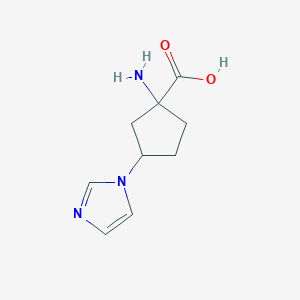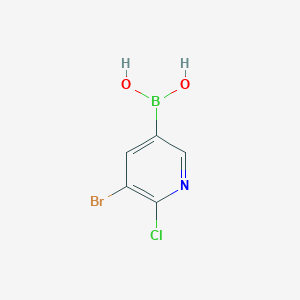
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the benzene ring. The presence of a fluorine atom at position 4 and an aldehyde group at position 6 makes this compound unique and valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde typically involves the reaction of 4-fluoro-1H-1,3-benzodiazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where the benzodiazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-fluoro-1H-1,3-benzodiazole-6-carboxylic acid.
Reduction: 4-fluoro-1H-1,3-benzodiazole-6-methanol.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and aldehyde group can influence its binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-1H-1,3-benzodiazole: Lacks the aldehyde group at position 6.
6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-fluoro-1H-1,3-benzodiazole-5-carbaldehyde: The aldehyde group is at position 5 instead of 6.
Uniqueness
4-fluoro-1H-1,3-benzodiazole-6-carbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H5FN2O |
|---|---|
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
7-fluoro-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-4H,(H,10,11) |
InChI-Schlüssel |
LAEHMXIHEFUHPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC=N2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13488497.png)

![2-[5-(3-fluorophenyl)-3-methoxy-1H-pyrazol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B13488504.png)
![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)
![2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13488518.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)

![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
